![molecular formula C17H12ClN3O4 B2664643 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide CAS No. 899974-67-5](/img/structure/B2664643.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

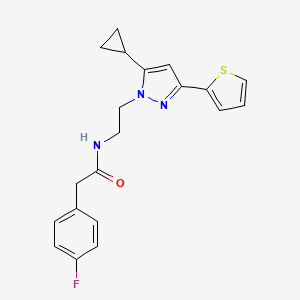

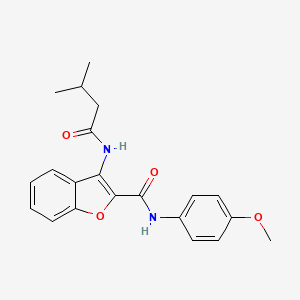

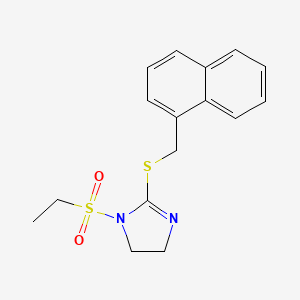

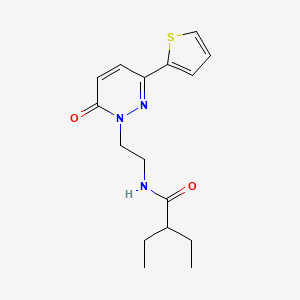

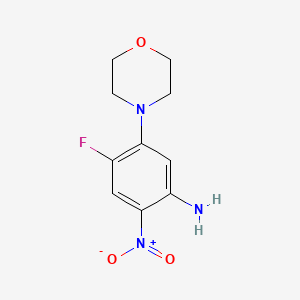

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide” is a complex organic compound. It contains a benzodioxole group, which is a type of aromatic ether, and a chloro-cyanophenyl group, which is a type of aromatic halide .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the benzodioxole and phenyl groups . These groups can participate in a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of aromatic rings often indicates that the compound is relatively stable and may have a high boiling point .Scientific Research Applications

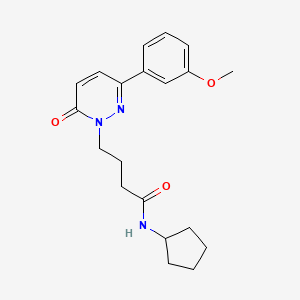

Discovery and Characterization of MCHr1 Antagonists

A study on the discovery of aminopiperidinecoumarin melanin concentrating hormone receptor 1 (MCHr1) antagonists, which cause dose-dependent weight loss in mice, indicates the potential of related compounds for therapeutic applications, albeit with noted cardiovascular safety considerations (Kym et al., 2005).

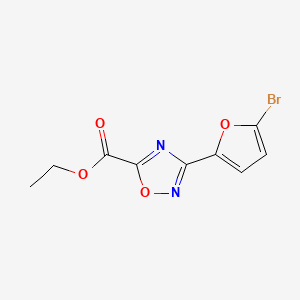

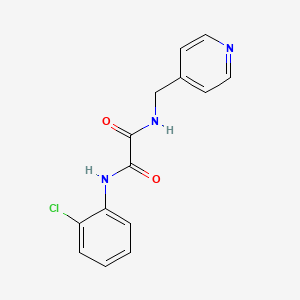

Novel Synthetic Approaches for Oxalamides

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases the versatility of oxalamides in creating anthranilic acid derivatives and highlights their synthetic utility (Mamedov et al., 2016).

Copper-Catalyzed Coupling Reactions

The Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalyst system for Goldberg amidation underscores the importance of oxalamide derivatives in facilitating efficient coupling reactions between (hetero)aryl chlorides and amides (De et al., 2017).

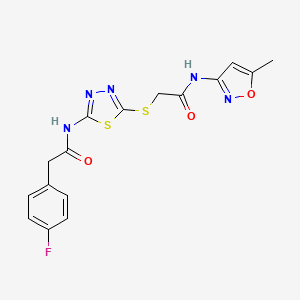

Antitumor Activity of Benzene Sulfonamide Derivatives

Research on the synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives highlights the potential biomedical applications of compounds with similar chemical structures (Sławiński & Brzozowski, 2006).

Crystallization of PLLA with Soluble-Type Nucleators

A study on the effect of thermal history on the fast crystallization of poly(l-lactide) with soluble-type nucleators, including an oxalamide derivative, provides insights into materials science applications, particularly in enhancing the crystallization process of biodegradable polymers (Shen et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-cyanophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O4/c18-12-3-2-11(7-19)13(6-12)21-17(23)16(22)20-8-10-1-4-14-15(5-10)25-9-24-14/h1-6H,8-9H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFLAOYFWOEVKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2664571.png)

![3-(4-Ethoxyphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2664573.png)

![2,6-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2664578.png)